Scytonemin

Catalog No.
S542860
CAS No.
152075-98-4
M.F
C36H20N2O4
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scytonemin

CAS Number

152075-98-4

Product Name

Scytonemin

IUPAC Name

3-[(4-hydroxyphenyl)methylidene]-1-[3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one

Molecular Formula

C36H20N2O4

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H

InChI Key

CGZKSPLDUIRCIO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O

Solubility

Soluble in DMSO, not in water

Synonyms

Scytonemin;

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O

Isomeric SMILES

C1=CC=C2N=C\3C(=C(C(=O)/C3=C/C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C\C8=CC=C(C=C8)O)/C5=O)C2=C1

Description

The exact mass of the compound Scytonemin is 544.14231 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UV Protection and Antioxidant Activity

Scytonemin is well-known for its ability to shield cyanobacteria from harmful ultraviolet (UV) radiation. Its structure allows it to absorb UVA rays effectively, protecting the cells from DNA damage and other detrimental effects []. Studies have shown it can block up to 90% of UVA radiation []. Additionally, research suggests scytonemin exhibits antioxidant properties, further contributing to cellular protection [].

Potential as a Sunscreen Ingredient

Scytonemin's UV-protective properties have sparked interest in its potential as a natural sunscreen ingredient. Research suggests it could be a valuable addition to sunscreens, offering broad-spectrum UVA protection []. However, further studies are needed to determine its safety, efficacy in formulations, and potential for large-scale production.

Bioremediation Applications

Scytonemin-producing cyanobacteria are being explored for their potential role in bioremediation, particularly in saline environments. These bacteria can tolerate harsh conditions and contribute to soil improvement while producing scytonemin []. Further research is needed to determine the feasibility and efficiency of this approach.

Scytonemin is a unique dimeric indolic-phenolic alkaloid predominantly synthesized by certain cyanobacteria, particularly within the genera Nostoc and Lyngbya. This compound is characterized by its yellow-brown color and lipophilic nature, allowing it to accumulate in the extracellular polysaccharide sheath of cyanobacterial cells. Scytonemin plays a critical role as a photoprotective agent, absorbing ultraviolet-A radiation (315-400 nm) and thereby shielding the organism from potential UV-induced damage. It can constitute up to 5% of the dry weight of cyanobacterial cultures and is essential for survival in high UV environments, such as microbial mats found in extreme habitats .

The biosynthesis of scytonemin involves several enzymatic steps that transform simple precursors into the complex structure of scytonemin. The primary precursors are tryptophan and para-hydroxyphenylpyruvate, which are derived from the shikimate pathway. The biosynthetic pathway includes:

  • Oxidative Deamination: Tryptophan is converted into indole-3-pyruvic acid by the enzyme ScyB.
  • Acyloin Coupling: Indole-3-pyruvic acid is coupled with para-hydroxyphenylpyruvate by ScyA, leading to a β-keto acid intermediate.
  • Cyclization and Decarboxylation: The β-keto acid undergoes cyclization and decarboxylation via ScyC to form a tricyclic ketone.
  • Dimerization: Finally, oxidative dimerization occurs in the periplasm, catalyzed by ScyE, resulting in the formation of scytonemin from its monomeric form .

Scytonemin exhibits significant biological activities beyond its role as a photoprotective agent. It has been shown to possess antioxidant properties, scavenging reactive oxygen species generated under UV stress. Additionally, recent studies suggest potential anticancer effects, indicating that scytonemin may inhibit the growth of cancerous cells . Its ability to absorb UV light effectively protects not only the cyanobacteria but also contributes to the stability of other organisms within microbial mats.

  • Natural Extraction: Scytonemin can be extracted from cyanobacterial cultures using organic solvents.
  • Total Synthesis: Recent advancements have led to successful total syntheses of scytonemin using organic chemistry techniques that mimic its natural biosynthesis . These synthetic routes often involve complex multi-step processes that recreate the dimeric structure.

Scytonemin has various applications due to its unique properties:

  • Sunscreen Formulations: Its ability to absorb UV radiation makes it an attractive candidate for incorporation into sunscreen products.
  • Pharmaceuticals: The antioxidant and potential anticancer properties position scytonemin as a subject of interest in drug development.
  • Biotechnological Uses: Metabolic engineering approaches aim to enhance scytonemin production in cyanobacteria for sustainable applications in cosmetics and health products .

Research on scytonemin's interactions focuses on its role in protecting cellular components against UV radiation and oxidative stress. Studies have demonstrated that scytonemin can modulate gene expression related to stress responses in cyanobacteria, enhancing their survival under harsh environmental conditions . Further investigation into its interactions with other cellular components and environmental factors is ongoing.

Scytonemin is often compared with other photoprotective compounds produced by marine organisms, particularly mycosporine-like amino acids (MAAs). Below is a comparison highlighting its uniqueness:

CompoundSourceStructure TypeUV Absorption RangeUnique Features
ScytoneminCyanobacteriaDimeric indolic-phenolic alkaloid315-400 nmAccumulates in extracellular sheath; strong antioxidant properties
Mycosporine-like Amino AcidsAlgae and some fungiSmall amino acid derivatives310-362 nmWater-soluble; primarily protect against UV without dimerization
CarotenoidsPlants and algaeTetraterpenoids400-520 nmLipophilic; provide coloration and photosynthetic protection

Scytonemin's unique dimeric structure, combined with its specific accumulation strategy within cyanobacterial sheaths, distinguishes it from other photoprotective compounds like mycosporine-like amino acids and carotenoids .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

544.14230712 g/mol

Monoisotopic Mass

544.14230712 g/mol

Heavy Atom Count

42

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VPQ7YG2DMW

Wikipedia

Scytonemin

Dates

Modify: 2024-02-18
1: Zhang G, Zhang Z, Liu Z. Scytonemin inhibits cell proliferation and arrests cell cycle through downregulating Plk1 activity in multiple myeloma cells. Tumour Biol. 2013 Aug;34(4):2241-7. doi: 10.1007/s13277-013-0764-5. Epub 2013 Apr 13. PubMed PMID: 23584897.
2: Zhang G, Zhang Z, Liu Z. Polo-like kinase 1 is overexpressed in renal cancer and participates in the proliferation and invasion of renal cancer cells. Tumour Biol. 2013 Jun;34(3):1887-94. doi: 10.1007/s13277-013-0732-0. Epub 2013 Mar 14. PubMed PMID: 23494182.
3: Zhang Z, Zhang G, Kong C. High expression of polo-like kinase 1 is associated with the metastasis and recurrence in urothelial carcinoma of bladder. Urol Oncol. 2013 Oct;31(7):1222-30. doi: 10.1016/j.urolonc.2011.11.028. Epub 2011 Dec 20. PubMed PMID: 22192978.
4: Duan Z, Ji D, Weinstein EJ, Liu X, Susa M, Choy E, Yang C, Mankin H, Hornicek FJ. Lentiviral shRNA screen of human kinases identifies PLK1 as a potential therapeutic target for osteosarcoma. Cancer Lett. 2010 Jul 28;293(2):220-9. doi: 10.1016/j.canlet.2010.01.014. Epub 2010 Feb 9. PubMed PMID: 20144850.
5: Zhang Z, Su WH, Feng C, Yu DH, Cui C, Xu XY, Yu BZ. Polo-like kinase 1 may regulate G2/M transition of mouse fertilized eggs by means of inhibiting the phosphorylation of Tyr 15 of Cdc2. Mol Reprod Dev. 2007 Oct;74(10):1247-54. PubMed PMID: 17342725.
6: McInnes C, Mezna M, Fischer PM. Progress in the discovery of polo-like kinase inhibitors. Curr Top Med Chem. 2005;5(2):181-97. Review. PubMed PMID: 15853646.

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